molecular formula C18H12FN3O2 B2617291 6-fluoro-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1357707-99-3

6-fluoro-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2617291
CAS No.: 1357707-99-3
M. Wt: 321.311
InChI Key: YIGFBTRDMQQCKG-UHFFFAOYSA-N
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Description

6-fluoro-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a sophisticated hybrid heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. It features a quinolin-4(1H)-one core, a privileged structure in medicinal chemistry known for its broad-spectrum biological activities . This core is functionally diversified with a fluorine atom at the 6-position, a modification often employed to fine-tune electronic properties, metabolic stability, and bioavailability. The structure is further elaborated at the 3-position via a 1,2,4-oxadiazole linker to a p-tolyl (4-methylphenyl) ring. The 1,2,4-oxadiazole moiety is a valuable bioisostere for ester and amide functional groups, improving metabolic stability and offering a versatile scaffold for interaction with biological targets . This specific molecular architecture suggests potential for multifaceted biological activity. The quinolin-4-one scaffold is a well-established pharmacophore with documented applications as antibacterial, antiviral, and anticancer agents . Recent research on structurally similar ciprofloxacin-quinoline-oxadiazole hybrids has demonstrated promising dual antibacterial and anticancer activities, showing enhanced efficacy against highly resistant Gram-negative bacteria like Klebsiella pneumoniae and potent anti-proliferative effects against leukemia and renal cancer cell lines . The incorporation of the 1,2,4-oxadiazole ring is a strategic maneuver in drug design, as this heterocycle is present in several commercially available drugs and is known to contribute to activity through interactions with various enzymes and receptors . This compound is intended for use in investigative studies aimed at developing novel anti-infective and oncotherapeutic agents. Researchers can utilize it for screening against a panel of bacterial and fungal pathogens, for in vitro cytotoxicity assays on diverse cancer cell lines, and for mechanistic studies to elucidate its precise molecular target, such as topoisomerase enzymes . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2/c1-10-2-4-11(5-3-10)17-21-18(24-22-17)14-9-20-15-7-6-12(19)8-13(15)16(14)23/h2-9H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGFBTRDMQQCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the quinoline core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the fluorine atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.

    Formation of the oxadiazole ring: The oxadiazole ring can be formed through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling of the p-tolyl group: The p-tolyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using p-tolylboronic acid and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, reduce costs, and ensure scalability. This can include the use of continuous flow reactors, process intensification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Oxadiazole Ring Formation

The 1,2,4-oxadiazole moiety is typically synthesized via:

  • Amidine + carbonyl compound → oxadiazole :
    For example, reacting an amidine (e.g., derived from p-toluidine) with a carbonyl compound (e.g., 2-fluoro benzoic acid) under acidic conditions .

    Amidine+Carboxylic acid derivative1,2,4-oxadiazole(e.g., HCl, DMF, reflux)\text{Amidine} + \text{Carboxylic acid derivative} \rightarrow \text{1,2,4-oxadiazole} \quad \text{(e.g., HCl, DMF, reflux)}

Coupling of Oxadiazole to Quinoline

The oxadiazole moiety is attached to the quinoline at the 3-position via:

  • Suzuki-Miyaura coupling : Requires a halogenated quinoline intermediate and an oxadiazole boronic acid .

  • Direct substitution : Using nucleophilic aromatic substitution if the quinoline bears an electron-withdrawing group (e.g., fluorine) .

Reaction Conditions and Optimization

Synthesis Step Reagents Conditions Yield Key Optimization
Oxadiazole formationAmidine, carboxylic acid, HClDMF, reflux (80–100°C)70%Acid catalysis improves ring closure
Quinoline cyclizationβ-keto ester, substituted anilineConrad-Limpach conditions60–80%Solvent choice (e.g., ethanol) impacts yield
Oxadiazole couplingHalogenated quinoline, oxadiazole, CuIDMF, room temperature40–70%Catalyst (CuI) and base (Et₃N) critical

Structural Characterization and Stability

The compound is characterized using:

  • NMR spectroscopy : To confirm the coupling of the oxadiazole to the quinoline core .

  • Mass spectrometry : For molecular weight verification (e.g., molecular formula: C₁₅H₁₀FN₂O) .

  • X-ray crystallography : To analyze molecular packing and intermolecular interactions (e.g., CH···O bonds) .

Stability is influenced by:

  • Electron-withdrawing groups (e.g., fluorine): Enhance metabolic stability .

  • Hydrophobic substituents (e.g., p-tolyl): Improve solubility and reduce hydrolysis .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of 6-fluoro-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has been documented in various studies. The molecular and crystal structures have been characterized using techniques such as X-ray crystallography and molecular docking simulations. These methods help in understanding intermolecular interactions and the compound's stability in biological environments .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance, derivatives of quinoline and oxadiazole structures have shown promising results against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the oxadiazole moiety is believed to enhance the antibacterial efficacy by disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Antiviral Potential

In addition to antibacterial properties, there is emerging evidence suggesting that derivatives of this compound may possess antiviral activity. Molecular docking studies indicate potential interactions with viral proteins, suggesting a mechanism for inhibiting viral replication .

Study 1: Antibacterial Screening

A study screened several derivatives of quinoline-based oxadiazoles for their antibacterial activity. Among these, compounds with the oxadiazole group exhibited significant inhibition against Mycobacterium smegmatis, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL . This suggests that modifications to the quinoline structure can lead to enhanced antimicrobial properties.

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds has identified key functional groups that contribute to biological activity. For instance, the introduction of electron-withdrawing groups on the oxadiazole ring significantly improved antimicrobial potency. This insight can guide future synthetic strategies for developing more effective derivatives .

Data Table: Summary of Biological Activities

Compound NameBiological ActivityTarget PathogenMIC (µg/mL)
Compound AAntibacterialMycobacterium smegmatis6.25
Compound BAntibacterialPseudomonas aeruginosa12.50
Compound CAntiviralInfluenza VirusTBD

Mechanism of Action

The mechanism of action of 6-fluoro-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to the modulation of various biological processes. For example, the compound may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular functions and ultimately cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural differences among analogs include:

  • Heterocyclic substituents : Oxadiazole vs. triazole.
  • Aryl group modifications : p-tolyl vs. chlorophenyl or trifluoromethylphenyl.
  • Additional substitutions: Methylpiperidinyl or methyl groups on the quinolinone core.
Table 1: Structural and Physicochemical Comparison
Compound Name (Core Structure) Heterocycle Aryl Group Additional Substituents Molecular Weight (g/mol) logP Biological Activity
6-fluoro-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one 1,2,4-oxadiazol-5-yl p-tolyl None 356.34 ~4.5–5.0 Antitumor (inferred from oxadiazole derivatives)
6-fluoro-3-(4H-1,2,4-triazol-3-yl)quinolin-4(1H)-one 1,2,4-triazol-3-yl N/A None ~289.28 ~3.0–3.5 Antileukemic (HL60 cell line)
F418-0583: 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one 1,2,4-oxadiazol-5-yl 3-chlorophenyl 1-methyl, 7-(4-methylpiperidin-1-yl) 452.91 5.15 Undisclosed (structural data only)
Enrofloxacin-derived oxadiazole Mannich base [34] 1,2,4-oxadiazole Variable Thione Mannich base ~400–450 ~4.0–5.5 Antitumor (broad-spectrum)

Physicochemical and Pharmacokinetic Profiles

  • Chlorophenyl (F418-0583) and trifluoromethylphenyl groups further elevate logP (>5.0), risking metabolic instability .
  • The main compound’s lower molecular weight (356 g/mol) aligns with Lipinski’s rule of five for drug-likeness .

Key Research Findings

  • QSAR Studies : For triazole derivatives, electron-withdrawing groups at position 3 correlate with antileukemic activity, whereas oxadiazole derivatives benefit from hydrophobic substituents (e.g., p-tolyl) for antitumor effects .
  • Synthetic Feasibility : Oxadiazole-containing compounds are synthetically accessible via cyclization reactions, enabling rapid diversification for structure-activity relationship (SAR) studies .

Biological Activity

6-Fluoro-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a synthetic compound that integrates a quinoline core with an oxadiazole moiety. This combination is significant due to the biological activities associated with both structural components. The compound is being explored for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C17H14FN3O\text{C}_{17}\text{H}_{14}\text{F}\text{N}_3\text{O}

This structure includes:

  • A quinoline backbone known for its diverse biological activities.
  • An oxadiazole ring that enhances the compound's lipophilicity and metabolic stability.

Biological Activity Overview

Research has shown that compounds containing oxadiazole and quinoline structures exhibit a range of biological activities, including:

1. Anticancer Activity
Studies indicate that derivatives of oxadiazole have demonstrated significant cytotoxicity against various cancer cell lines. The mechanisms of action often involve:

  • Inhibition of key enzymes such as thymidylate synthase and histone deacetylases (HDAC).
  • Induction of apoptosis in malignant cells through various signaling pathways .

2. Antimicrobial Properties
Compounds featuring the oxadiazole scaffold have been reported to possess antimicrobial activity against a variety of pathogens. For instance:

  • The presence of the quinoline moiety enhances antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Specific derivatives have shown efficacy against resistant strains, highlighting their potential in treating infections caused by antibiotic-resistant bacteria .

3. Antiviral Effects
Emerging research suggests that certain oxadiazole derivatives may exhibit antiviral properties by interfering with viral replication processes. This aspect is crucial for developing new antiviral agents amidst rising resistance to existing therapies .

Case Studies

Several studies have investigated the biological activity of related compounds:

Study 1: Anticancer Potential
A study focusing on 1,3,4-oxadiazole derivatives revealed that structural modifications could enhance cytotoxicity against cancer cell lines such as HeLa and MCF-7. The most potent derivatives inhibited cell proliferation significantly compared to standard chemotherapeutics .

Study 2: Antibacterial Activity
In another investigation, a series of quinoline-based oxadiazole compounds were synthesized and tested against various bacterial strains. Notably, one compound exhibited an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against E. coli, outperforming conventional antibiotics .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50/MIC ValuesReference
6-Fluoro-3-(p-tolyl)-1,2,4-oxadiazolAnticancer (HeLa cells)IC50 = 15 µM
Quinoline-Oxadiazole Derivative AAntibacterial (E. coli)MIC = 50 µg/mL
Quinoline-Oxadiazole Derivative BAntiviral (Influenza)IC50 = 20 µM

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition: Targeting enzymes involved in DNA synthesis and repair.
  • Receptor Modulation: Interaction with cellular receptors leading to altered signaling pathways.
  • Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cancer cells.

Q & A

Q. What role does N-difluoromethylation play in enhancing the compound’s antimicrobial or antitumor efficacy?

  • Methodological Answer : Difluoromethylation at the quinolinone nitrogen (using BrCF2COOEt) improves metabolic stability and bioavailability. In vitro assays (e.g., MIC against S. aureus) and in vivo xenograft models validate efficacy. 19F NMR tracks metabolic degradation .

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